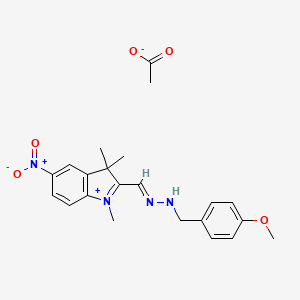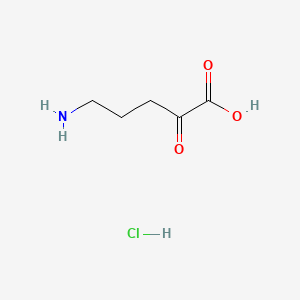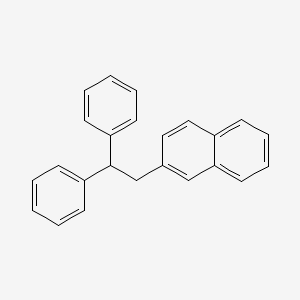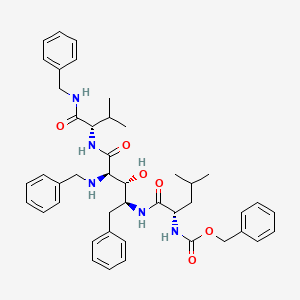
Diolamine glucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diolamine glucuronate: is a compound formed by the conjugation of diolamine and glucuronic acid. Diolamine, also known as diethanolamine, is an organic compound with the formula HN(CH₂CH₂OH)₂. Glucuronic acid is a sugar acid derived from glucose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diolamine glucuronate typically involves the reaction of diolamine with glucuronic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the conjugation process. The reaction may require the use of catalysts or specific temperature conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using biocatalysis or chemical synthesis methods. Biocatalysis, which employs enzymes to catalyze the reaction, is a promising method due to its high efficiency and environmental friendliness. Chemical synthesis methods may involve multi-step processes, including the preparation of intermediate compounds and their subsequent conversion to this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diolamine glucuronate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions may involve the use of halogenating agents or other nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Diolamine glucuronate is used in various chemical research applications, including the study of conjugation reactions and the development of new synthetic methods. Its unique structure makes it a valuable model compound for investigating reaction mechanisms and pathways .
Biology: In biological research, this compound is used to study the metabolism and detoxification processes involving glucuronic acid conjugates. It serves as a model compound for understanding the role of glucuronidation in drug metabolism and the excretion of toxic substances .
Medicine: Its ability to form stable conjugates with various drugs makes it a promising candidate for improving drug solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the production of cosmetics, personal care products, and other consumer goods. Its properties as a surfactant and emulsifier make it valuable in formulations requiring stable emulsions and enhanced product performance .
Wirkmechanismus
The mechanism of action of diolamine glucuronate involves its ability to form stable conjugates with various molecules. This conjugation process is facilitated by the presence of hydroxyl and amine groups in diolamine, which can react with the carboxyl group of glucuronic acid. The resulting conjugates are more water-soluble and can be easily excreted from the body, aiding in the detoxification process .
Vergleich Mit ähnlichen Verbindungen
Diethanolamine: An organic compound with similar chemical properties but lacks the glucuronic acid moiety.
Glucuronic Acid: A sugar acid that forms the basis of diolamine glucuronate but does not have the amine functionality.
N-Methylethanolamine: A compound with a similar structure to diolamine but with a methyl group instead of a second hydroxyl group.
Uniqueness: this compound is unique due to its combination of diolamine and glucuronic acid, which imparts both hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications, including drug delivery, detoxification, and industrial formulations .
Eigenschaften
CAS-Nummer |
94108-04-0 |
|---|---|
Molekularformel |
C10H21NO9 |
Molekulargewicht |
299.27 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7.C4H11NO2/c7-1-2(8)3(9)4(10)5(11)6(12)13;6-3-1-5-2-4-7/h1-5,8-11H,(H,12,13);5-7H,1-4H2/t2-,3+,4-,5-;/m0./s1 |
InChI-Schlüssel |
XQUKNPFXQIBKCF-JSCKKFHOSA-N |
Isomerische SMILES |
C(CO)NCCO.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O |
Kanonische SMILES |
C(CO)NCCO.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)









